Cas no 1626387-98-1 (Tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylate)

Tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the preparation of piperazine-derived compounds. Its key structural features—a reactive carbonyl chloride group and a tert-butyloxycarbonyl (Boc)-protected amine—enable selective functionalization, making it useful in pharmaceutical and agrochemical applications. The Boc group offers stability under basic conditions while allowing deprotection under mild acidic conditions, facilitating further derivatization. The 3-methyl substitution enhances steric control in reactions, improving regioselectivity. This compound is particularly advantageous in peptide coupling and heterocycle synthesis, where its well-defined reactivity profile ensures high yields and purity. Suitable for controlled, stepwise synthesis, it is a reliable building block for complex molecular architectures.
Tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylate structure
1626387-98-1 structure
Product name:Tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylate
CAS No:1626387-98-1
MF:C11H19ClN2O3
Molecular Weight:262.733162164688
CID:5957870
PubChem ID:22219906

Tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • Tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylate
    • 1-Piperazinecarboxylic acid, 4-(chlorocarbonyl)-3-methyl-, 1,1-dimethylethyl ester
    • 1626387-98-1
    • tert-Butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate
    • BQC38798
    • SCHEMBL16016742
    • tert-Butyl 4-(chlorocarbonyl)-3-methylpiperazine-1-carboxylate
    • EN300-6739643
    • インチ: 1S/C11H19ClN2O3/c1-8-7-13(5-6-14(8)9(12)15)10(16)17-11(2,3)4/h8H,5-7H2,1-4H3
    • InChIKey: BSLGONYLMNUSQK-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCN(C(Cl)=O)C(C)C1

計算された属性

  • 精确分子量: 262.1084202g/mol
  • 同位素质量: 262.1084202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 314
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • XLogP3: 1.9

じっけんとくせい

  • 密度みつど: 1.184±0.06 g/cm3(Predicted)
  • Boiling Point: 360.9±31.0 °C(Predicted)
  • 酸度系数(pKa): -0.37±0.70(Predicted)

Tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P028LS0-10g
tert-butyl4-(carboxy)-3-methylpiperazine-1-carboxylate
1626387-98-1 95%
10g
$3779.00 2023-12-20
1PlusChem
1P028LS0-100mg
tert-butyl4-(carboxy)-3-methylpiperazine-1-carboxylate
1626387-98-1 95%
100mg
$350.00 2023-12-20
Aaron
AR028M0C-2.5g
tert-butyl4-(carboxy)-3-methylpiperazine-1-carboxylate
1626387-98-1 95%
2.5g
$1909.00 2023-12-15
1PlusChem
1P028LS0-50mg
tert-butyl4-(carboxy)-3-methylpiperazine-1-carboxylate
1626387-98-1 95%
50mg
$255.00 2023-12-20
Aaron
AR028M0C-5g
tert-butyl4-(carboxy)-3-methylpiperazine-1-carboxylate
1626387-98-1 95%
5g
$2814.00 2023-12-15
1PlusChem
1P028LS0-1g
tert-butyl4-(carboxy)-3-methylpiperazine-1-carboxylate
1626387-98-1 95%
1g
$926.00 2023-12-20
Aaron
AR028M0C-50mg
tert-butyl4-(carboxy)-3-methylpiperazine-1-carboxylate
1626387-98-1 95%
50mg
$248.00 2025-02-16
Aaron
AR028M0C-250mg
tert-butyl4-(carboxy)-3-methylpiperazine-1-carboxylate
1626387-98-1 95%
250mg
$503.00 2025-02-16
Aaron
AR028M0C-1g
tert-butyl4-(carboxy)-3-methylpiperazine-1-carboxylate
1626387-98-1 95%
1g
$987.00 2025-02-16
1PlusChem
1P028LS0-2.5g
tert-butyl4-(carboxy)-3-methylpiperazine-1-carboxylate
1626387-98-1 95%
2.5g
$1756.00 2023-12-20

Tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylate 関連文献

Tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylateに関する追加情報

Comprehensive Overview of Tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylate (CAS No. 1626387-98-1)

Tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylate (CAS No. 1626387-98-1) is a specialized organic compound widely utilized in pharmaceutical and chemical research. Its unique structure, featuring a piperazine core with tert-butyl and carbonochloridoyl functional groups, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for this compound due to its role in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.

The compound's CAS number 1626387-98-1 is a critical identifier for regulatory and procurement purposes. Its IUPAC name reflects its complex yet systematic design, which aligns with modern trends in structure-activity relationship (SAR) optimization. Recent advancements in AI-driven drug design have increased demand for such intermediates, as they enable rapid prototyping of novel therapeutic candidates. This aligns with the growing interest in precision medicine and personalized therapeutics.

From a synthetic chemistry perspective, Tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylate exemplifies the importance of protecting group strategies in multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group ensures selective reactivity, while the carbonochloridoyl moiety facilitates further derivatization. Such features are frequently discussed in forums on green chemistry and atom economy, as researchers seek sustainable methods to access complex scaffolds.

Analytical characterization of this compound typically involves NMR spectroscopy, mass spectrometry, and HPLC purity analysis – techniques commonly queried in scientific databases. The compound's stability profile and solubility parameters are also key considerations for formulators exploring its use in drug delivery systems. These aspects resonate with current industry focus on biopharmaceutical classification systems (BCS) and formulation optimization.

Emerging applications of CAS 1626387-98-1 include its potential role in developing PROTACs (Proteolysis Targeting Chimeras), a revolutionary approach in targeted protein degradation. This connection to next-generation therapeutics makes the compound particularly relevant in academic and industrial research settings. Discussions about its handling often reference laboratory safety protocols and good manufacturing practices (GMP), reflecting broader concerns about research reproducibility.

The commercial availability of Tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylate through specialty chemical suppliers has facilitated its adoption across global research centers. Procurement specialists frequently search for bulk synthesis options and custom synthesis services for this intermediate, highlighting its importance in the pharmaceutical supply chain. The compound's pricing trends and patent landscape are additional topics of interest for business intelligence analysts.

In computational chemistry, molecular modeling of this piperazine derivative provides insights into conformational analysis and molecular docking studies. Such applications align with the increasing integration of cheminformatics and machine learning in drug discovery workflows. The compound's structural features make it an interesting case study for quantitative structure-property relationship (QSPR) modeling.

Quality control protocols for 1626387-98-1 often emphasize chromatographic methods and spectroscopic fingerprinting, addressing the pharmaceutical industry's stringent requirements for reference standards. These procedures connect to broader discussions about analytical method validation and quality by design (QbD) principles in regulatory submissions.

The future research directions for this compound may involve exploring its utility in continuous flow chemistry setups and microwave-assisted synthesis – two areas gaining traction in process chemistry. Such developments would address the growing demand for process intensification and sustainable manufacturing in the fine chemicals sector.

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